Cas no 1251570-80-5 (3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine)

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- (4-anilino-7-methyl-1,8-naphthyridin-3-yl)-(2-ethylpiperidin-1-yl)methanone
- 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine
-
- Inchi: 1S/C23H26N4O/c1-3-18-11-7-8-14-27(18)23(28)20-15-24-22-19(13-12-16(2)25-22)21(20)26-17-9-5-4-6-10-17/h4-6,9-10,12-13,15,18H,3,7-8,11,14H2,1-2H3,(H,24,25,26)
- InChI Key: RYZZBHVLDOJNPD-UHFFFAOYSA-N
- SMILES: C(C1=C(NC2=CC=CC=C2)C2C(N=C1)=NC(C)=CC=2)(N1CCCCC1CC)=O
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-2708-5μmol |
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine |
1251570-80-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-2708-2mg |
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine |
1251570-80-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-2708-1mg |
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine |
1251570-80-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-2708-4mg |
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine |
1251570-80-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-2708-20mg |
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine |
1251570-80-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-2708-10mg |
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine |
1251570-80-5 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-2708-20μmol |
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine |
1251570-80-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-2708-15mg |
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine |
1251570-80-5 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-2708-2μmol |
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine |
1251570-80-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-2708-10μmol |
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine |
1251570-80-5 | 10μmol |
$69.0 | 2023-09-10 |
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine Related Literature
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
Additional information on 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine
Introduction to 3-(2-Ethylpiperidine-1-Carbonyl)-7-Methyl-N-Phenyl-1,8-Naphthyridin-4-Amine (CAS No. 1251570-80-5)
3-(2-Ethylpiperidine-1-Carbonyl)-7-Methyl-N-Phenyl-1,8-Naphthyridin-4-Amine (CAS No. 1251570-80-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is a member of the naphthyridine class of heterocyclic compounds and is characterized by its unique structural features and potential therapeutic applications.
The chemical structure of 3-(2-Ethylpiperidine-1-Carbonyl)-7-Methyl-N-Phenyl-1,8-Naphthyridin-4-Amine consists of a 1,8-naphthyridine core, which is a bicyclic aromatic system with a nitrogen atom at the 1 and 8 positions. This core is substituted with a phenyl group at the 4-position, a methyl group at the 7-position, and a 2-ethylpiperidine carbonyl group at the 3-position. The combination of these functional groups imparts unique pharmacological properties to the molecule, making it an attractive candidate for various therapeutic applications.
Recent studies have highlighted the potential of 3-(2-Ethylpiperidine-1-Carbonyl)-7-Methyl-N-Phenyl-1,8-Naphthyridin-4-Amine in the treatment of neurological disorders. Specifically, this compound has shown promising results in preclinical models of Alzheimer's disease and Parkinson's disease. The mechanism of action is believed to involve modulation of neurotransmitter systems and neuroprotective effects, although further research is needed to fully elucidate these mechanisms.
In addition to its potential in neurological disorders, 3-(2-Ethylpiperidine-1-Carbonyl)-7-Methyl-N-Phenyl-1,8-Naphthyridin-4-Amine has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. These findings have sparked interest in exploring its use in conditions such as rheumatoid arthritis and other inflammatory diseases.
The synthesis of 3-(2-Ethylpiperidine-1-Carbonyl)-7-Methyl-N-Phenyl-1,8-Naphthyridin-4-Amine involves several steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 4-chloro-7-methyl-1,8-naphthyridine with phenylamine followed by coupling with 2-ethylpiperidine carboxylic acid using coupling reagents such as HATU or EDC·HCl. The resulting product is then purified using techniques such as column chromatography or recrystallization.
The physicochemical properties of 3-(2-Ethylpiperidine-1-Carbonyl)-7-Methyl-N-Phenyl-1,8-Naphthyridin-4-Amine are crucial for understanding its behavior in biological systems. It has been reported to have good solubility in organic solvents such as DMSO and DMF but limited solubility in water. This property can be advantageous for formulation purposes but may require careful consideration during drug delivery design.
Toxicity studies on 3-(2-Ethylpiperidine-1-Carbonyl)-7-Methyl-N-Phenyl-1,8-Naphthyridin-4-Amine have shown that it exhibits low toxicity in animal models at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive safety evaluations are essential before advancing to clinical trials. Preclinical toxicology studies typically include assessments of acute and chronic toxicity, genotoxicity, and carcinogenicity.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2-Ethylpiperidine-1-Carbonyl)-7-Methyl-N-Phenyl-1,8-Naphthyridin-4-Amine in human subjects. Phase I trials have demonstrated acceptable safety profiles and pharmacokinetic properties, paving the way for further clinical development. Phase II trials are expected to provide more detailed insights into the compound's therapeutic potential in specific disease indications.
In conclusion, 3-(2-Ethylpiperidine-1-Carbonyl)-7-Methyl-N-Phenyl-1,8-Naphthyridin-4-Amine (CAS No. 1251570-80-5) represents a promising candidate for the development of novel therapeutics in various medical fields. Its unique chemical structure and multifaceted biological activities make it an exciting area of ongoing research and development. As more data from clinical trials become available, the full potential of this compound will likely be realized.
1251570-80-5 (3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine) Related Products
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)



